N1-(5-chloropyridin-2-yl)propane-1,3-diamine
Overview
Description
Scientific Research Applications
Coordination Chemistry and Magnetic Properties
- Synthesis of Nickel(II) Complexes: Tetradentate Schiff-base ligands, including compounds structurally similar to N1-(5-chloropyridin-2-yl)propane-1,3-diamine, have been used to synthesize nickel(II) complexes. These complexes exhibit diverse magnetic properties due to their structural configurations, offering insights into the design of molecular magnetic materials (Habib et al., 2008).
Structural Diversity and Coordination Modes
- Versatile Coordination Modes: The flexibility of similar ligands in adopting various coordination geometries with transition metals has been demonstrated, leading to complexes with unique magnetic and structural properties. This adaptability is crucial for the development of coordination polymers with desired functionalities (Rahaman et al., 2005).
Catalytic Applications
- Heterogeneous Catalysts: Nickel(II) tetradentate Schiff-base complexes, synthesized using related ligands, have been immobilized on clay to serve as heterogeneous catalysts for the oxidation of cyclooctene. This showcases the potential of such complexes in catalysis, particularly for selective oxidation reactions (Bezaatpour et al., 2011).
Luminescence Properties
- Luminescence Studies: Copper(II)-Schiff base-azide coordination complexes containing ligands analogous to this compound have been studied for their luminescence properties. These studies contribute to the understanding of the electronic transitions in coordination complexes, which is essential for designing luminescent materials (Rahaman et al., 2005).
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-7-2-3-8(12-6-7)11-5-1-4-10/h2-3,6H,1,4-5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCEBQYNUIGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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